molecular formula C6H10N2O3 B141772 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione CAS No. 127605-74-7

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione

Cat. No.: B141772
CAS No.: 127605-74-7
M. Wt: 158.16 g/mol
InChI Key: HXCMUXYQKFXXAQ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors. This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to a piperazine ring, which is further modified by the presence of two keto groups at positions 2 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione typically involves the reaction of piperazine with formaldehyde and a methylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium with a basic catalyst to facilitate the hydroxymethylation and methylation processes. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring ensures that the compound is produced in large quantities with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group enhances the compound’s ability to form hydrogen bonds with biological molecules, thereby increasing its binding affinity and specificity. The piperazine ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Piperazine: A simple piperazine ring without additional functional groups.

    1-Methylpiperazine: A piperazine derivative with a single methyl group.

    4-Hydroxymethylpiperazine: A piperazine derivative with a hydroxymethyl group.

Uniqueness: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methyl groups, along with the keto groups at positions 2 and 5. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(hydroxymethyl)-4-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-2-6(11)8(4-9)3-5(7)10/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMUXYQKFXXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561445
Record name 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127605-74-7
Record name 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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